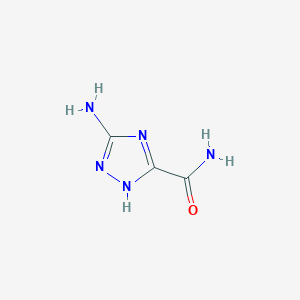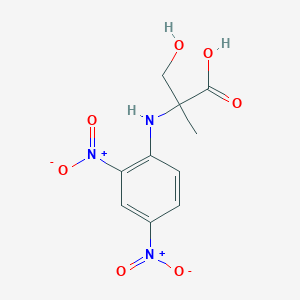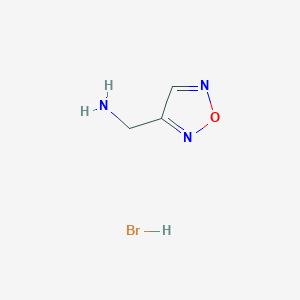![molecular formula C18H18N2O3S B2533846 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 865543-98-2](/img/structure/B2533846.png)
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole-based compounds are often used in various fields due to their unique properties . For example, ThT-NE is a benzothiazole-based G-quadruplex (G4)-targeted fluorogenic probe developed for the visualization of viral RNA in living host cells .
Molecular Structure Analysis
Benzothiazole-based compounds, such as thiazolo[5,4-d]thiazole, are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The chemical reactions of benzothiazole-based compounds can vary widely. For example, 6-bromobenzo[d]thiazol-2(3H)-one can react with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction to form 1,2,3-triazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole-based compounds can vary. For example, ThT-NE is a powder stored at -20°C .Wissenschaftliche Forschungsanwendungen
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives are a well-documented class of compounds with a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The unique characteristics of thiazole compounds have made them a focal point in pharmaceutical research for the development of new therapeutic agents.
Antimicrobial and Anticancer Applications : Thiazole derivatives have been extensively explored for their antimicrobial and anticancer activities. Studies have shown that these compounds exhibit significant efficacy against various bacteria and cancer cell lines, making them promising candidates for drug development (Leoni, Locatelli, Morigi, & Rambaldi, 2014); (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).
Anti-inflammatory and Antioxidant Properties : The anti-inflammatory and antioxidant activities of thiazole derivatives have been highlighted in several studies. These compounds have shown potential in reducing inflammation and combating oxidative stress, which are key factors in many chronic diseases (Dattatraya G. Raut et al., 2020).
Neuroprotective Effects : Some thiazole derivatives have demonstrated neuroprotective effects, suggesting their potential use in treating neurodegenerative diseases. The ability of these compounds to protect neuronal cells from damage highlights their therapeutic potential in conditions such as Alzheimer's and Parkinson's disease.
Synthetic Methodologies : The synthesis of thiazole derivatives has been a subject of interest, with various methods developed to enhance their pharmaceutical properties. Advances in synthetic methodologies have facilitated the exploration of thiazole derivatives with improved efficacy and reduced toxicity.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-6-5-7-15-16(11)20(2)18(24-15)19-17(21)13-9-8-12(22-3)10-14(13)23-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPOHPMZVDURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=C(C=C3)OC)OC)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2533770.png)



![N-(1-cyanocyclopentyl)-2-[[5-oxo-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2533775.png)
![3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2533776.png)
![5-Bromo-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2533778.png)

![methyl 4-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2533783.png)
![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol](/img/structure/B2533784.png)
